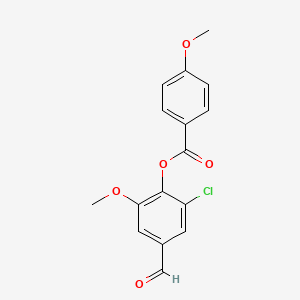
2-クロロ-4-ホルミル-6-メトキシフェニル 4-メトキシベンゾエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is a chemical compound with the molecular formula C16H13ClO4. It is a derivative of benzoic acid and is characterized by the presence of chloro, formyl, and methoxy functional groups. This compound is used in various research and industrial applications due to its unique chemical properties.
科学的研究の応用
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate typically involves the esterification of 2-Chloro-4-formyl-6-methoxyphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 4-methoxybenzoate.
Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 4-methoxybenzoate.
Substitution: 2-Amino-4-formyl-6-methoxyphenyl 4-methoxybenzoate.
作用機序
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and formyl groups play a crucial role in binding to these targets, thereby modulating their activity. The methoxy groups enhance the compound’s solubility and stability, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-formyl-6-methoxyphenyl acetate
- 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate
- 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Uniqueness
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity and binding properties. The combination of these functional groups with the methoxybenzoate moiety enhances its versatility in various chemical and biological applications.
特性
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZUYYZALJNNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2498590.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)
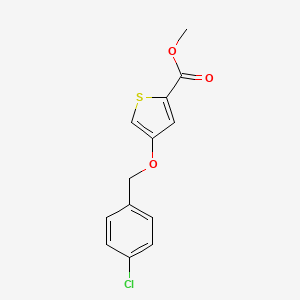
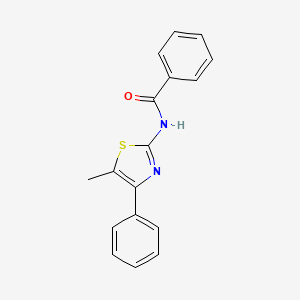
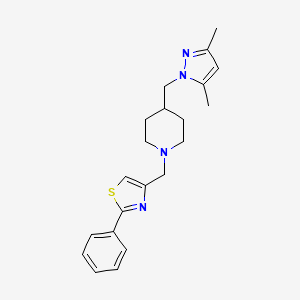
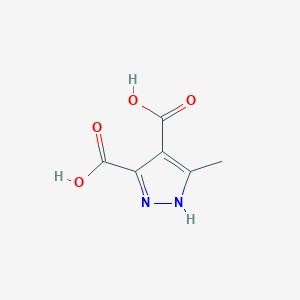
![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)
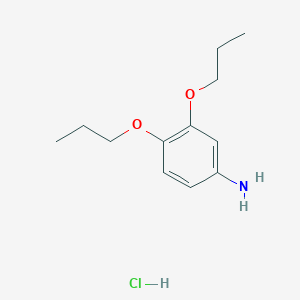

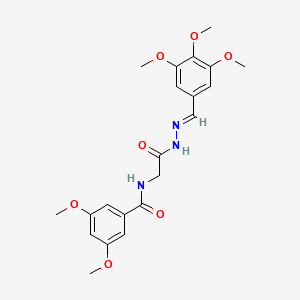
![4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2498608.png)
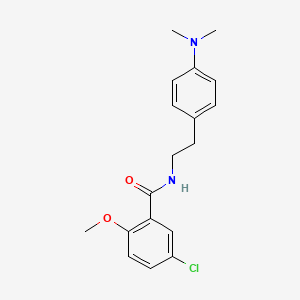
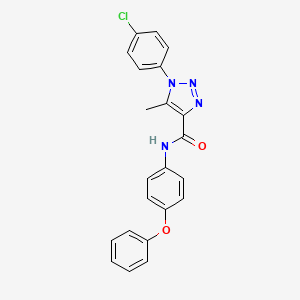
![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)
